![molecular formula C30H47N3O6 B13824688 L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- is a derivative of L-Lysine, an essential amino acid. This compound is characterized by the presence of phenylmethoxy and propenyloxy carbonyl groups attached to the lysine molecule. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester: Similar in structure but with a phenylmethyl ester group instead of the propenyloxy carbonyl group.
L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester: Contains a 4-nitrophenyl ester group, which imparts different chemical properties.
Uniqueness
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- is unique due to the presence of both phenylmethoxy and propenyloxy carbonyl groups.
Propriétés
Formule moléculaire |
C30H47N3O6 |
|---|---|
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H24N2O6.C12H23N/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 |
Clé InChI |
HSUUXMDZXQNLSG-RSAXXLAASA-N |
SMILES isomérique |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
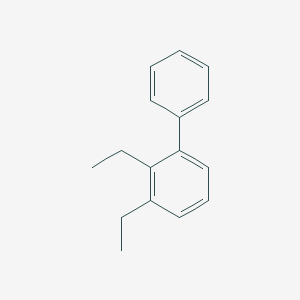
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
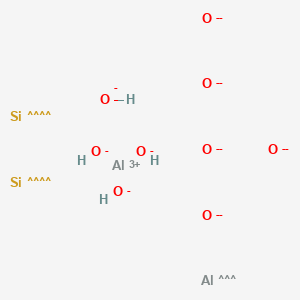
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
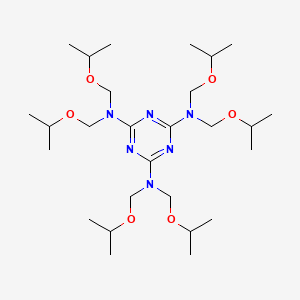

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
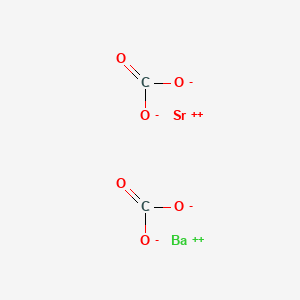
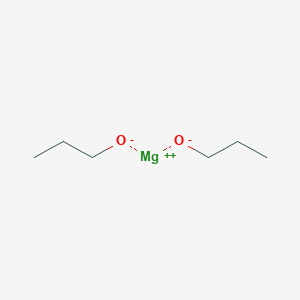
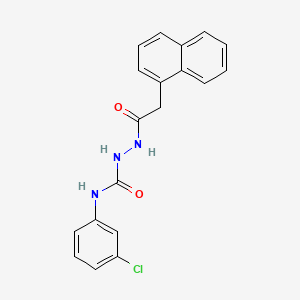
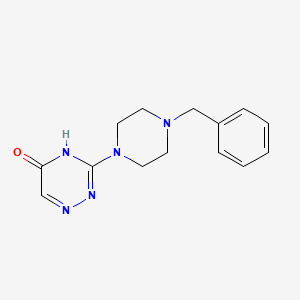
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
